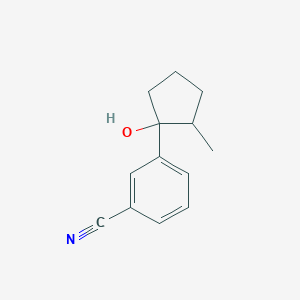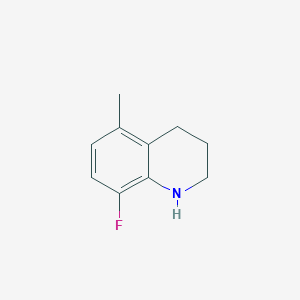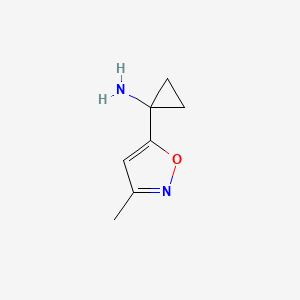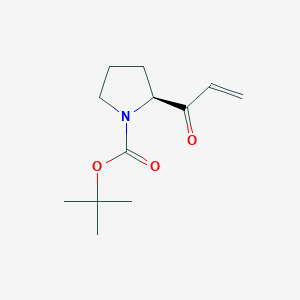![molecular formula C9H13ClO4 B13158930 Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158930.png)
Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[2.4]heptane ring system, which includes a dioxane ring fused to a cyclopropane ring. The presence of a chloro substituent and a carboxylate ester group further adds to its chemical diversity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane with methyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and minimizing by-products.
化学反応の分析
Types of Reactions
Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines, thiols, and alkoxides.
Hydrolysis Agents: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while hydrolysis can produce the corresponding carboxylic acid.
科学的研究の応用
Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The presence of the chloro and ester groups can also influence the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
- Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H13ClO4 |
|---|---|
分子量 |
220.65 g/mol |
IUPAC名 |
methyl 2-chloro-7,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO4/c1-7(2)8(4-5-13-7)9(10,14-8)6(11)12-3/h4-5H2,1-3H3 |
InChIキー |
LPXDXTFVCQVQKT-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(CCO1)C(O2)(C(=O)OC)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine](/img/structure/B13158855.png)

![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158865.png)




![1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13158890.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B13158894.png)




